tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNQMGYJYMXOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a key intermediate in organic synthesis and drug discovery.

Chemical Structure and Properties

This compound is a carbamate derivative containing a bromophenyl group. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. The presence of the bromine atom on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions.

The CAS number 477312-85-9 is most frequently associated with the (S)-enantiomer of the compound, which is denoted as (S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 477312-85-9 ((S)-enantiomer) | [1] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |

| Molecular Weight | 300.19 g/mol | [1] |

| Synonyms | (S)-N-Boc-1-(3-bromophenyl)ethylamine, [1-(3-Bromophenyl)ethyl]carbamic Acid 1,1-Dimethylethyl Ester | [2] |

Synthesis

The synthesis of this compound is typically achieved through the N-protection of the corresponding primary amine, 1-(3-bromophenyl)ethylamine, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and high-yielding procedure in organic synthesis.

Experimental Protocol: N-Boc Protection of 1-(3-bromophenyl)ethylamine

This protocol is adapted from established methods for the Boc protection of primary amines.[3]

Materials:

-

1-(3-bromophenyl)ethylamine (1.0 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-bromophenyl)ethylamine (1.0 equiv.) and triethylamine (3.0 equiv.) in a 2:1 (v/v) mixture of H₂O/THF. Stir the mixture at room temperature for approximately 5 minutes until all solids have dissolved.[3]

-

Reaction: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (1.5 equiv.) in one portion.[3]

-

Stirring: Stir the reaction mixture vigorously at 0 °C for at least 2 hours. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours.[3]

-

Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting amine is consumed, remove the THF under reduced pressure using a rotary evaporator.[3]

-

Extraction: Extract the remaining aqueous residue with dichloromethane (3 x 20 mL).[3]

-

Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[3]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.[3]

-

Purification (if necessary): For most substrates, this procedure yields a product of high purity. If further purification is required, column chromatography on silica gel can be employed.[3]

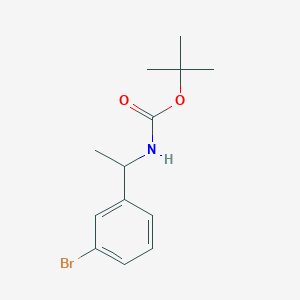

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of (S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a valuable building block in pharmaceutical and organic chemistry. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the successful preparation of this compound.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process starting from 3'-bromoacetophenone. The first step involves the reductive amination of the ketone to form the corresponding primary amine, 1-(3-bromophenyl)ethanamine. The second step is the protection of this amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

The overall synthetic scheme is as follows:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on optimized procedures for analogous reactions and established methods for Boc protection. Researchers should adapt these protocols as needed based on their specific laboratory conditions and safety assessments.

Step 1: Synthesis of 1-(3-bromophenyl)ethanamine via Leuckart Reductive Amination

This procedure is adapted from an optimized Leuckart reaction of acetophenone, a closely related substrate.[1] The Leuckart reaction is a robust method for the reductive amination of ketones using formamide as both the amine source and the reducing agent at high temperatures.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3'-Bromoacetophenone | 199.04 | 41.7 | 8.30 g |

| Formamide | 45.04 | 188 | 5.81 g |

| Water | 18.02 | - | 2.0 mL |

| 6 M Hydrochloric Acid | 36.46 | - | ~100 mL |

| 5 M Sodium Hydroxide | 40.00 | - | As needed |

| Diethyl Ether | 74.12 | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Table 1: Reagents for the synthesis of 1-(3-bromophenyl)ethanamine.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-bromoacetophenone (8.30 g, 41.7 mmol), formamide (5.81 g, 188 mmol), and water (2.0 mL).[1]

-

Heat the mixture with stirring in an oil bath at 205°C for 6 hours.[1]

-

After cooling the reaction mixture to approximately 100°C, add 100 mL of 6 M hydrochloric acid and reflux for 1 hour to hydrolyze the intermediate formamide.[1]

-

Cool the mixture to room temperature and extract with diethyl ether (e.g., 3 x 50 mL) to remove any unreacted ketone. Discard the organic layers.[1]

-

Make the aqueous layer alkaline by the addition of 5 M sodium hydroxide until a pH greater than 10 is achieved.

-

Extract the aqueous layer with diethyl ether (e.g., 4 x 50 mL).[4]

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3-bromophenyl)ethanamine. Further purification can be achieved by distillation under reduced pressure.

Expected Yield: Based on the analogous reaction with acetophenone, a yield of 80-87% can be anticipated.[1]

Step 2: Synthesis of this compound (Boc Protection)

The protection of the newly synthesized amine is achieved using di-tert-butyl dicarbonate in the presence of a base.[5][6] This reaction is typically high-yielding and clean.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-(3-bromophenyl)ethanamine | 200.08 | 10.0 | 2.00 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 2.40 g |

| Triethylamine (TEA) | 101.19 | 12.0 | 1.67 mL |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Table 2: Reagents for the synthesis of this compound.

Procedure:

-

Dissolve 1-(3-bromophenyl)ethanamine (2.00 g, 10.0 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.67 mL, 12.0 mmol).

-

Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, the product can be purified by column chromatography on silica gel.

Expected Yield: Boc protection reactions of primary amines are generally efficient, with yields typically exceeding 90%.

Quantitative Data Summary

| Compound | Starting Material | Molar Mass ( g/mol ) | Typical Yield (%) | Purity |

| 1-(3-bromophenyl)ethanamine | 3'-Bromoacetophenone | 200.08 | 80-87 (estimated) | >95% after purification |

| This compound | 1-(3-bromophenyl)ethanamine | 300.19 | >90% (estimated) | >98% after purification |

Table 3: Summary of quantitative data for the synthetic steps.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final purified product.

Caption: A step-by-step workflow of the synthesis process.

Concluding Remarks

This guide outlines a reliable and reproducible two-step synthesis of this compound. The reductive amination of 3'-bromoacetophenone via the Leuckart reaction provides the key amine intermediate, which is then efficiently protected using di-tert-butyl dicarbonate. The provided protocols and data serve as a valuable resource for researchers engaged in organic synthesis and drug development, enabling the efficient production of this important chemical intermediate. Standard laboratory safety precautions should be followed throughout all procedures.

References

Physical and chemical properties of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is a carbamate-protected amine that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for the strategic manipulation of the amine functionality, while the bromophenyl moiety offers a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its application in modern drug development, specifically as a component in Proteolysis Targeting Chimeras (PROTACs).

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical reactions.

| Identifier | Value |

| IUPAC Name | tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate |

| CAS Number | 375853-98-8 |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.19 g/mol |

| Canonical SMILES | CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C |

| InChI | InChI=1S/C13H18BrNO2/c1-9(10-6-4-5-11(14)8-10)15-12(16)17-13(2,3)7/h4-6,8-9H,1-3,7H3,(H,15,16) |

| Property | Value | Source |

| Boiling Point (Predicted) | 375.5 ± 25.0 °C | [1] |

| Density (Predicted) | 1.282 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.02 ± 0.46 | [1] |

| LogP (Predicted) | 4.24 | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-Boc protection of the corresponding primary amine, 1-(3-bromophenyl)ethylamine. A general and robust protocol for this transformation is provided below.

Materials:

-

1-(3-bromophenyl)ethylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water-acetone mixture)

-

A mild base (e.g., Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)) (optional, but recommended for faster reaction)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for extraction and purification (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-(3-bromophenyl)ethylamine (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

Addition of Reagents: To the stirred solution, add the mild base (e.g., triethylamine, 1.1 equivalents). Then, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, the methine proton adjacent to the nitrogen, the methyl protons of the ethyl group, and the singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the carbons of the bromophenyl ring, the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include the N-H stretching vibration of the carbamate, the C=O stretching of the carbonyl group, C-H stretching of the alkyl and aromatic groups, and C-Br stretching.[3]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺), which will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) will be a characteristic feature.

Applications in Drug Development: PROTACs

A significant application of this compound in modern drug development is as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5]

The tert-butyl carbamate moiety serves as a protected amine that can be deprotected to reveal a reactive site for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand. The bromophenyl group provides a site for further chemical modification, such as Suzuki or other cross-coupling reactions, to construct the linker component of the PROTAC.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that involves the formation of a ternary complex.

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Development

The development and validation of a PROTAC involve a series of well-defined experimental steps.

References

Spectroscopic and Synthetic Profile of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a key intermediate in various pharmaceutical and organic synthesis applications. This document details the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), outlines detailed experimental protocols for its synthesis and characterization, and provides visual representations of the key workflows.

Core Spectroscopic Data

The unique molecular structure of this compound gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (300MHz, CDCl₃) | ¹³C NMR (Predicted) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 7.40-7.10 (m, 4H, Ar-H) | ~155.0 (C=O) |

| ~4.80 (q, J = 6.9 Hz, 1H, CH-NH) | ~144.0 (Ar-C) |

| ~1.45 (d, J = 6.9 Hz, 3H, CH₃-CH) | ~130.0 (Ar-CH) |

| 1.43 (br s, 9H, C(CH₃)₃) | ~129.0 (Ar-CH) |

| ~125.0 (Ar-CH) | |

| ~122.0 (Ar-C-Br) | |

| ~80.0 (C(CH₃)₃) | |

| ~50.0 (CH-NH) | |

| ~28.0 (C(CH₃)₃) | |

| ~22.0 (CH₃-CH) |

Note: The ¹³C NMR data is predicted based on analogous structures and established chemical shift principles. The provided ¹H NMR data includes a partial spectrum found in the literature, with estimated values for the aromatic and methine protons based on typical spectral patterns for such compounds.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300-3500 (medium, sharp) |

| C-H Stretch (Aromatic) | 3000-3100 (medium) |

| C-H Stretch (Aliphatic) | 2850-3000 (medium to strong) |

| C=O Stretch (Carbamate) | 1680-1720 (strong, sharp) |

| N-H Bend | 1500-1600 (medium) |

| C-N Stretch | 1220-1300 (medium) |

| C-O Stretch | 1000-1100 (medium) |

| C-Br Stretch | 500-650 (medium to strong) |

Table 3: Mass Spectrometry (MS) Data

| Ion | Predicted m/z |

| [M+H]⁺ | 301.06 |

| [M+Na]⁺ | 323.04 |

| [M-C₄H₈]⁺ (Loss of isobutylene) | 245.00 |

| [M-Boc]⁺ | 200.01 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure outlines the N-Boc protection of 1-(3-bromophenyl)ethanamine.

Materials:

-

1-(3-bromophenyl)ethanamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(3-bromophenyl)ethanamine (1.0 eq) in THF or DCM in a round-bottom flask.

-

Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the flask.

-

To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Set the spectral width to cover the range of -1 to 10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the neat, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental and logical workflows described in this guide.

Caption: Synthetic workflow for the N-Boc protection of 1-(3-bromophenyl)ethanamine.

Caption: Workflow for the spectroscopic analysis of the purified product.

A Comprehensive Technical Guide to tert-Butyl (1-(3-bromophenyl)ethyl)carbamate: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and elucidates its critical role as an intermediate in the development of therapeutic agents. A significant focus is placed on its application in the synthesis of the Heat Shock Protein 70 (Hsp70) inhibitor, VER-50589, a compound with potential applications in oncology and virology. This guide also includes a detailed visualization of the synthetic workflow and the relevant biological signaling pathway, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Properties

This compound is a carbamate-protected amine that serves as a versatile intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.

CAS Numbers:

-

Racemic Mixture: 375853-98-8[1]

-

(S)-enantiomer: 477312-85-9

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C13H18BrNO2 | |

| Molecular Weight | 300.19 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not available | |

| Boiling Point | 375.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Storage | 2-8°C, protected from light and moisture. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc-protection of 1-(3-bromophenyl)ethanamine. The amine precursor can be synthesized from 3'-bromoacetophenone.

Experimental Protocol: Synthesis of 1-(3-bromophenyl)ethanamine

A common route to chiral 1-(3-bromophenyl)ethanamine involves the asymmetric reduction of an oxime derivative.

Materials:

-

3'-Bromoacetophenone

-

Hydroxylamine hydrochloride

-

Chiral reducing agent (e.g., a borane complex with a chiral ligand) or a chiral catalyst for asymmetric hydrogenation.

-

Appropriate solvents (e.g., methanol, tetrahydrofuran)

-

Acid and base for workup (e.g., HCl, NaOH)

Procedure:

-

Oxime Formation: 3'-Bromoacetophenone is reacted with hydroxylamine hydrochloride in a suitable solvent like aqueous methanol to form the corresponding oxime.

-

Asymmetric Reduction: The oxime is then subjected to asymmetric reduction to yield the chiral amine. This can be achieved using various methods, including catalytic hydrogenation with a chiral catalyst or reduction with a chiral borane reagent.

-

Workup and Purification: The reaction mixture is worked up by quenching the reducing agent, followed by extraction and purification using techniques such as column chromatography or distillation to yield the enantiomerically enriched 1-(3-bromophenyl)ethanamine.

Experimental Protocol: Boc-Protection of 1-(3-bromophenyl)ethanamine

Materials:

-

1-(3-bromophenyl)ethanamine (racemic or enantiomerically pure)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Reaction Setup: To a solution of 1-(3-bromophenyl)ethanamine in the chosen solvent, the base is added, followed by the dropwise addition of di-tert-butyl dicarbonate at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Application in the Synthesis of VER-50589, an Hsp70 Inhibitor

This compound is a crucial intermediate in the synthesis of VER-50589, a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70). Hsp70 is a molecular chaperone that is often overexpressed in cancer cells and is involved in promoting cell survival and resistance to therapy.

Synthetic Workflow for VER-50589

The synthesis of VER-50589 involves a multi-step sequence where the chiral amine, protected as its Boc-carbamate, is a key building block. The 3-bromophenyl moiety allows for further functionalization, typically through cross-coupling reactions, to construct the core of the final inhibitor.

Hsp90 Inhibition and Downstream Signaling

VER-50589 is a potent inhibitor of Hsp90, a chaperone protein crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[3] By inhibiting Hsp90, VER-50589 leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways. Notably, VER-50589 has been shown to modulate the AKT and RAF/MEK/ERK signaling pathways.[4] This disruption of cellular signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells. The compound has also demonstrated antiviral activity against enterovirus 71 by impacting these same cellular pathways.[4]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the stability of the Boc protecting group make it an attractive intermediate. The successful application of this compound in the synthesis of the Hsp70 inhibitor VER-50589 highlights its significance in the development of novel therapeutics targeting critical cellular pathways in cancer and viral diseases. This technical guide provides the essential information required for the effective utilization of this important synthetic intermediate in research and development.

References

A Technical Guide to Commercial Sourcing of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers for tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a key building block in pharmaceutical synthesis. This document offers a consolidated resource for sourcing this compound, including data on purity, pricing, and availability. Additionally, a detailed experimental protocol for its synthesis via N-Boc protection is provided, alongside workflow visualizations to aid in procurement and synthesis planning.

Commercial Supplier Analysis

The availability of this compound is spread across a variety of chemical suppliers, catering to different scales of research and development needs. The compound is available in its racemic form as well as its (S)- and (R)-enantiomers, each identified by a unique CAS number. The following table summarizes the offerings from several key suppliers.

| Supplier | CAS Number | Compound Name | Purity | Quantity | Price (USD) |

| LookChem | 375853-98-8 | tert-butyl 1-(3-broMophenyl)ethylcarbaMate | 97% | 1g | $356.00 |

| LookChem | 375853-98-8 | tert-butyl 1-(3-broMophenyl)ethylcarbaMate | 95+% | 1g | $333.00 |

| LookChem | 375853-98-8 | (1-(3-BROMO-PHENYL)-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER | 96.00% | 250mg | $326.55 |

| LookChem | 375853-98-8 | tert-Butyl(1-(3-bromophenyl)ethyl)carbamate | 95% | 1g | $282.00 |

| LookChem | 375853-98-8 | tert-Butyl(1-(3-bromophenyl)ethyl)carbamate | 95% | 250mg | $114.00 |

| LookChem | 375853-98-8 | tert-Butyl(1-(3-bromophenyl)ethyl)carbamate | 95% | 100mg | $76.00 |

| LookChem | 375853-98-8 | tert-Butyl(1-(3-bromophenyl)ethyl)carbamate | 97% | 1g | $339.15 |

| AKSci | 477312-85-9 | (S)-tert-Butyl 1-(3-bromophenyl)ethylcarbamate | 95% | - | - |

| Kemix Pty Ltd | 477312-85-9 | (S)-tert-Butyl 1-(3-bromophenyl)ethylcarbamate | >95% | 1g | - |

| SynQuest Laboratories | 1187932-25-7 | tert-Butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | - | - | - |

| Echemi | 375853-98-8 | This compound | - | - | - |

| ChemicalBook | 477312-85-9 | TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | - | - | - |

| BLD Pharmatech | 375853-98-8 | This compound | 95% | - | - |

| Chemenu | 375853-98-8 | This compound | - | - | - |

| MOLBASE | 375853-98-8 | tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate | 96% | 10g | - |

| MOLBASE | 477312-85-9 | TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | 96% | 10g | - |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: Synthesis of this compound

The most common and straightforward synthesis of this compound is through the N-Boc protection of the corresponding primary amine, 1-(3-bromophenyl)ethanamine, using di-tert-butyl dicarbonate (Boc₂O).[1]

Materials:

-

1-(3-bromophenyl)ethanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-bromophenyl)ethanamine (1.0 equivalent) and triethylamine (3.0 equivalents) in a 2:1 v/v mixture of tetrahydrofuran (THF) and water.[1] Stir the mixture at room temperature for 5 minutes until all solids are dissolved.[1]

-

Reaction: Cool the reaction mixture to 0°C using an ice bath.[1] Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) to the solution in one portion.[1]

-

Stirring: Stir the reaction mixture at 0°C for at least 2 hours.[1] Afterwards, allow the reaction to warm to room temperature and continue stirring for an additional 4 hours.[1]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.[1]

-

Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.[1] Extract the resulting aqueous residue with dichloromethane (3 x 20 mL).[1]

-

Washing: Combine the organic layers and wash them with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[1]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.[1]

-

Purification (if necessary): If the product is not of sufficient purity, it can be further purified by column chromatography on silica gel.

Visualized Workflows

To further aid researchers, the following diagrams illustrate key logical and experimental workflows related to the procurement and synthesis of this compound.

Caption: A logical workflow for the selection of a chemical supplier.

Caption: Synthetic pathway for N-Boc protection of 1-(3-bromophenyl)ethanamine.

References

Chirality of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is a chiral molecule of significant interest in synthetic organic chemistry, often serving as a key building block in the development of pharmacologically active compounds. Its chirality arises from a stereogenic center at the carbon atom adjacent to the phenyl ring, bonded to a hydrogen atom, a methyl group, the nitrogen of the carbamate, and the 3-bromophenyl group. The spatial arrangement of these four different substituents gives rise to two non-superimposable mirror images, or enantiomers: (R)-tert-butyl (1-(3-bromophenyl)ethyl)carbamate and (S)-tert-butyl (1-(3-bromophenyl)ethyl)carbamate.

The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer frequently exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Consequently, the ability to synthesize or resolve and characterize the individual enantiomers of this compound is of paramount importance for its application in drug discovery and development.

This technical guide provides a comprehensive overview of the chirality of this compound, detailing methods for its enantioselective synthesis and the resolution of its racemic mixtures. Detailed experimental protocols and a summary of relevant quantitative data are presented to aid researchers in their synthetic endeavors.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. The chirality is typically introduced at the precursor stage, with the synthesis or resolution of the chiral amine, 1-(3-bromophenyl)ethylamine, being the key step.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule, thereby avoiding the loss of 50% of the material inherent in classical resolution methods.[1] A common approach is the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst or reagent.

Chiral Resolution of Racemic 1-(3-bromophenyl)ethylamine

Chiral resolution is a widely employed method for separating a racemic mixture into its constituent enantiomers.[1] For amines, this is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives.[2][3] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2] Once separated, the desired enantiomer of the amine can be recovered by treatment with a base.

Quantitative Data

| Compound | Parameter | Value | Reference |

| (R)-1-(3-Bromophenyl)ethylamine | Enantiomeric Excess (ee) | >98% | [4] |

| (R)-(+)-1-(4-Bromophenyl)ethylamine | Specific Rotation ([α]D) | +20.5 ± 1° (c=3 in methanol) | |

| (S)-(-)-1-(4-Bromophenyl)ethylamine | Specific Rotation ([α]D) | -20.5 ± 1° (c=3 in methanol) | [5] |

Experimental Protocols

Asymmetric Synthesis of (R)-1-(3-bromophenyl)ethylamine

This protocol is adapted from a general procedure for the asymmetric reduction of ketoximes.

Materials:

-

1-(3-bromophenyl)ethanone oxime

-

RuCl(Cymene)(S-tol-Binap)Cl catalyst

-

Methanol

-

Hydrogen gas

-

Parallel autoclave

Procedure:

-

To a glass vial, add 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of RuCl(Cymene)(S-tol-Binap)Cl catalyst, and 70 volumes of methanol.[6]

-

Place the glass vial in a parallel autoclave.[6]

-

Pressurize the autoclave to 30 bar with hydrogen gas.[6]

-

Heat the reaction mixture to 90 °C and maintain for 24 hours.[6]

-

After the reaction is complete, cool the system to 20 °C.[6]

-

Dilute the reaction mixture with isopropanol.[6]

-

Analyze the product by chiral HPLC to determine the enantiomeric excess.[6]

Chiral Resolution of Racemic 1-(3-bromophenyl)ethylamine using (+)-Tartaric Acid

This is a general procedure for the resolution of a racemic amine.

Materials:

-

Racemic 1-(3-bromophenyl)ethylamine

-

(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide solution

Procedure:

-

Dissolve the racemic 1-(3-bromophenyl)ethylamine in methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

-

To recover the free amine, dissolve the diastereomeric salt in water and treat with a sodium hydroxide solution until the pH is basic.

-

Extract the liberated amine with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

The enantiomeric excess of the resolved amine should be determined by chiral HPLC or by measuring its optical rotation.

Synthesis of this compound (Boc Protection)

This protocol describes the protection of the chiral amine with a tert-butoxycarbonyl (Boc) group.[1][6][7]

Materials:

-

Enantiomerically enriched 1-(3-bromophenyl)ethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Tetrahydrofuran (THF) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the enantiomerically enriched 1-(3-bromophenyl)ethylamine in THF.[7]

-

Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.2 equivalents of triethylamine to the solution.[1]

-

Stir the reaction mixture at room temperature for 4-12 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Visualizations

Caption: Asymmetric synthesis workflow for (R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.

Caption: Chiral resolution workflow for 1-(3-bromophenyl)ethylamine.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate and its isomers are valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the bromo-substituent on the phenyl ring provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the amine offers robust protection under many reaction conditions while allowing for facile deprotection under acidic conditions. This technical guide provides a comprehensive overview of the synthesis, characterization, and derivatization of this compound and its ortho- and para-isomers.

Isomers of tert-Butyl (1-(bromophenyl)ethyl)carbamate

The three positional isomers of tert-Butyl (1-(bromophenyl)ethyl)carbamate are distinguished by the position of the bromine atom on the phenyl ring:

-

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (ortho-isomer)

-

This compound (meta-isomer)

-

tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (para-isomer)

A general relationship and synthetic overview of these isomers is presented in the diagram below.

Caption: General synthetic route to the isomers of tert-Butyl (1-(bromophenyl)ethyl)carbamate.

Physical and Spectroscopic Data of Isomers

The following table summarizes key quantitative data for the ortho-, meta-, and para-isomers of tert-Butyl (1-(bromophenyl)ethyl)carbamate.

| Property | ortho-Isomer (tert-Butyl (1-(2-bromophenyl)ethyl)carbamate) | meta-Isomer (this compound) | para-Isomer (tert-Butyl (1-(4-bromophenyl)ethyl)carbamate) |

| Molecular Formula | C₁₃H₁₈BrNO₂ | C₁₃H₁₈BrNO₂ | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.19 g/mol | 300.19 g/mol | 300.19 g/mol [1] |

| Appearance | Not specified | Not specified | White to Yellow Solid[2] |

| Melting Point | Not specified | Not specified | Not specified |

| ¹H NMR (CDCl₃, ppm) | Not specified | Not specified | δ 7.39 (d, J = 8Hz, 2H), 7.25 (d, J = 8Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H)[3] |

| ¹³C NMR (CDCl₃, ppm) | Not specified | Not specified | δ 152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31[3] |

Experimental Protocols: Synthesis of Isomers

The synthesis of tert-Butyl (1-(bromophenyl)ethyl)carbamate isomers is typically achieved through the Boc protection of the corresponding 1-(bromophenyl)ethanamine precursor.

General Experimental Protocol for Boc Protection[3][4][5]

This protocol can be adapted for the synthesis of the ortho-, meta-, and para-isomers.

Materials:

-

1-(bromophenyl)ethanamine isomer (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc)₂O (1.1 - 1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)

-

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of THF/water.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1-(bromophenyl)ethanamine isomer and the base in the chosen solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the di-tert-butyl dicarbonate to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

References

Literature review on tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is a carbamate derivative containing a chiral center and a brominated aromatic ring. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry and drug discovery. The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides a technical overview of its synthesis, properties, and potential applications, based on available chemical literature.

Chemical Properties and Data

While specific experimental data for this compound is not widely published in readily accessible literature, its properties can be inferred from closely related analogs and general principles of organic chemistry. The key structural features are the Boc-protected amine, the chiral benzylic position, and the meta-substituted bromophenyl group.

Table 1: Physicochemical and Spectroscopic Data

| Property | Data | Source |

| Molecular Formula | C₁₃H₁₈BrNO₂ | N/A |

| Molecular Weight | 300.19 g/mol | N/A |

| Appearance | Expected to be a solid or oil | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | N/A |

| ¹H NMR (CDCl₃, predicted) | δ 7.4-7.1 (m, 4H, Ar-H), 4.8-4.7 (m, 1H, CH-N), 1.45 (s, 9H, C(CH₃)₃), 1.42 (d, 3H, CH-CH₃) | N/A |

| ¹³C NMR (CDCl₃, predicted) | δ 155.0 (C=O), 145.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 125.0 (Ar-C), 122.5 (Ar-C-Br), 80.0 (C(CH₃)₃), 50.0 (CH-N), 28.3 (C(CH₃)₃), 22.0 (CH-CH₃) | N/A |

| IR (KBr, cm⁻¹) | Expected peaks around 3300 (N-H stretch), 1680 (C=O stretch), 1520 (N-H bend), 1160 (C-O stretch) | N/A |

| Mass Spectrum (m/z) | Expected [M+H]⁺ at 300.0594 and 302.0573 (due to bromine isotopes) | N/A |

Note: The spectroscopic data presented are predicted values and have not been experimentally verified from published sources for this specific compound. Experimental determination is required for accurate characterization.

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(3-bromophenyl)ethanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(3-bromophenyl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Stir the solution for 10-15 minutes.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Synthesis

The primary application of this compound is as a building block in multi-step organic synthesis. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).

The bromophenyl moiety is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Potential Synthetic Transformations

Caption: Potential cross-coupling reactions utilizing the bromophenyl group.

Conclusion

This compound is a valuable synthetic intermediate, though detailed experimental data is not widely disseminated in public literature. Its synthesis can be reliably achieved through standard Boc-protection of the corresponding amine. The presence of both a readily cleavable protecting group and a versatile bromophenyl moiety makes it a useful building block for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Further research to fully characterize this compound and explore its reactivity in various synthetic transformations would be a valuable contribution to the field.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

For Immediate Release

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of this compound.

Compound Identification and Properties

This compound is a carbamate derivative containing a bromophenyl group. Its chemical structure and properties are foundational to understanding its reactivity and the necessary safety precautions for its handling.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate |

| CAS Number | 375853-98-8[1] | 847728-89-6[2] |

| Molecular Formula | C13H18BrNO2[1] | C13H18BrNO2[2] |

| Molecular Weight | 300.195 g/mol [1] | 300.19 g/mol [2] |

| Appearance | Not specified (likely a solid) | White to Yellow Solid |

| Purity | 99% (as specified by some suppliers)[1] | 95% |

| Storage Temperature | 2-8°C[3] | Room Temperature |

| Predicted Boiling Point | 375.5 ± 25.0 °C | Not Available |

| Predicted Density | 1.282 ± 0.06 g/cm3 | Not Available |

Note: Some physical properties for this compound are predicted and have not been experimentally verified. Data for the closely related (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is provided for comparison.

Hazard Identification and GHS Classification

Table 2: GHS Hazard Information for Structurally Similar Carbamates

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Irritant | Warning[2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] | Irritant | Warning[2] |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation[2] | Irritant | Warning[2] |

Based on this data, it is prudent to handle this compound as a compound that can cause skin, eye, and respiratory irritation.

Experimental Protocols: Safe Handling Procedures

Adherence to rigorous safety protocols is paramount when working with this compound. The following is a generalized experimental protocol for the safe handling of this and similar solid chemical reagents in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure risk.

-

Hand Protection: Double gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove is recommended. Gloves should be inspected for integrity before use and changed immediately upon contamination.

-

Eye and Face Protection: Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are advised. Closed-toe shoes and long pants are required.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3.2. Engineering Controls

-

All manipulations of this compound should be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

3.3. Handling and Storage

-

Avoid the formation of dust when handling the solid material.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.

-

Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.

3.4. Spill and Emergency Procedures

-

Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated.

-

Large Spills: For a large spill, evacuate the area and contact emergency response personnel.

-

Fire: In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

3.5. First Aid Measures

-

After Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate key workflows and logical relationships in the handling of this compound.

Caption: A generalized workflow for the safe handling of solid chemical reagents.

Caption: The hierarchy of controls for mitigating identified chemical hazards.

Conclusion

While this compound is a valuable tool in medicinal chemistry and drug development, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety measures. By following the guidelines outlined in this technical guide, researchers and scientists can mitigate the risks associated with this compound and ensure a safe laboratory environment. Continuous vigilance and adherence to established safety protocols are essential for the responsible advancement of scientific research.

References

- 1. tert-butyl 1-(3-broMophenyl)ethylcarbaMate, CasNo.375853-98-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate | C13H16BrNO3 | CID 59610197 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis Utilizing tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate as a versatile chiral building block in asymmetric synthesis. This compound is particularly valuable for the synthesis of chiral β-arylethylamines, a privileged scaffold in numerous biologically active molecules and pharmaceutical agents.[1][2][3] The synthetic strategy primarily involves a Suzuki-Miyaura cross-coupling reaction to modify the aryl moiety, followed by deprotection of the amine.

Overview of Synthetic Strategy

The primary application of this compound in asymmetric synthesis is as a precursor to a variety of chiral 1-aryl-ethylamines. The synthetic approach is a two-step process:

-

Suzuki-Miyaura Cross-Coupling: The bromine atom on the phenyl ring serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at this position, enabling the creation of a diverse library of chiral compounds. The N-Boc protecting group is stable under these reaction conditions.

-

N-Boc Deprotection: Subsequent removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions yields the free chiral amine. This primary amine can then be used in further synthetic transformations, such as amide bond formation, alkylation, or as a chiral auxiliary.[4][5][6]

Experimental Protocols

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids.

Materials:

-

This compound

-

Arylboronic acid (or boronate ester)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer with heating plate

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure: [7]

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%), to the flask under a positive pressure of inert gas.

-

Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Stir the reaction mixture at room temperature for 15-20 minutes to ensure proper mixing.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

This protocol outlines the removal of the N-Boc protecting group to yield the free chiral amine.

Materials:

-

N-Boc protected chiral amine (product from section 2.1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Add trifluoroacetic acid (5-10 equivalents, ~0.4-0.8 mL) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected chiral amine. The product can be further purified by chromatography or crystallization if necessary.

Data Presentation

The following table provides representative data for the Suzuki-Miyaura cross-coupling reaction with this compound. Yields are indicative and may vary based on reaction scale and purity of reagents.

| Entry | Boronic Acid Partner | Product | Yield (%) |

| 1 | Phenylboronic acid | tert-Butyl (1-(biphenyl-3-yl)ethyl)carbamate | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | tert-Butyl (1-(4'-methoxybiphenyl-3-yl)ethyl)carbamate | 80-90 |

| 3 | 3-Pyridinylboronic acid | tert-Butyl (1-(3-(pyridin-3-yl)phenyl)ethyl)carbamate | 75-85 |

| 4 | 2-Thiopheneboronic acid | tert-Butyl (1-(3-(thiophen-2-yl)phenyl)ethyl)carbamate | 70-80 |

Visualizations

Caption: Workflow for the asymmetric synthesis of chiral amines.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

Application Notes: Synthesis of Pharmaceutical Intermediates Using tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is a valuable chiral building block in modern pharmaceutical synthesis. Its structure is strategically designed for versatility, featuring two key functionalities: a Boc-protected chiral amine and a brominated phenyl ring. The chiral amine center is crucial for creating enantiomerically pure drugs, enabling specific stereoselective interactions with biological targets. The 3-bromophenyl group serves as a versatile handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

This combination makes the compound an ideal starting material for constructing complex molecular scaffolds found in a variety of pharmacologically active agents, particularly kinase inhibitors. Its application is prominent in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors, a class of drugs developed for the treatment of autoimmune and inflammatory disorders such as psoriasis and psoriatic arthritis.[1][2] The protocols detailed below outline its use in key bond-forming reactions central to drug discovery and development.

Physicochemical Properties

A summary of the key properties for the chiral intermediate, tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate, is provided below.

| Property | Value |

| Chemical Name | tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate |

| CAS Number | 477312-85-9[1] |

| Molecular Formula | C₁₃H₁₈BrNO₂[1] |

| Molecular Weight | 300.19 g/mol [1] |

| Synonyms | N-Boc-1-(3-bromophenyl)ethanamine |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C, keep dry |

Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffold Synthesis

The bromine atom on the phenyl ring provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of a carbon-carbon bond, coupling the bromophenyl moiety with various aryl or heteroaryl boronic acids. This reaction is fundamental for building the biaryl scaffolds common to many kinase inhibitors.[3][4]

Representative Reaction Data

The following table outlines a typical Suzuki-Miyaura coupling reaction to generate a biaryl intermediate.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| (S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 95 | 12-18 | 85-95 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask, combine (S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 mixture of 1,4-Dioxane and Water). Bubble the inert gas through the solution for 15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[5]

-

Reaction: Heat the mixture to 95 °C with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Application 2: Synthesis of Chiral Amides via Deprotection and Amide Coupling

Following the creation of the biaryl scaffold, the synthetic sequence typically involves two further steps: removal of the Boc protecting group to unmask the primary amine, followed by amide bond formation with a carboxylic acid. This sequence is crucial for installing functionalities that often serve as key hydrogen bond donors/acceptors for binding to the target enzyme.

Step 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is efficiently cleaved under acidic conditions, generating the free amine as a salt, with carbon dioxide and isobutylene as byproducts.[6]

Representative Reaction Data (Deprotection)

| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Boc-Protected Biaryl Amine | 4M HCl in Dioxane | 1,4-Dioxane | 25 | 1-3 | >95 |

Detailed Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve the Boc-protected biaryl intermediate (1.0 equiv) in a minimal amount of an appropriate solvent like 1,4-dioxane or dichloromethane (DCM).

-

Acid Addition: To the stirred solution, add an excess of a strong acid. A commercially available solution of 4M HCl in 1,4-dioxane (10 equiv) is commonly used.[7]

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting solid is the hydrochloride salt of the desired amine, which is often used directly in the next step without further purification.

Step 2: Amide Coupling

The newly formed primary amine can be coupled with a carboxylic acid using standard peptide coupling reagents to form a stable amide bond.

Representative Reaction Data (Amide Coupling)

| Amine Substrate | Carboxylic Acid | Coupling Reagent | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Chiral Biaryl Amine⋅HCl | Substituted Benzoic Acid | HATU (1.2 equiv) | DIPEA (3.0 equiv) | DMF | 25 | 4-8 | 80-90 |

Detailed Experimental Protocol: Amide Coupling

-

Reaction Setup: To a solution of the carboxylic acid (1.1 equiv) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), add the coupling reagent (e.g., HATU, 1.2 equiv).

-

Activation: Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Add the chiral biaryl amine hydrochloride salt (1.0 equiv) to the mixture, followed by the dropwise addition of a hindered organic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to neutralize the salt and facilitate the coupling.

-

Reaction: Stir the reaction at room temperature for 4-8 hours until completion, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography or recrystallization to obtain the final amide product.

Experimental Workflow: Deprotection and Amide Coupling

Caption: Workflow for Boc deprotection followed by amide coupling.

Application in TYK2 Inhibitor Synthesis

The synthetic sequence described—Suzuki coupling to form a biaryl core, followed by deprotection and amide coupling—is a powerful strategy for assembling selective kinase inhibitors.[4][5] This approach is particularly relevant for creating inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.

TYK2 is a key component of the JAK-STAT signaling pathway, which transduces signals for various cytokines, including IL-12, IL-23, and Type I interferons.[8] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases.[2] By inhibiting TYK2, the downstream phosphorylation and activation of STAT proteins are blocked, thereby modulating the inflammatory response. The chiral ethylamine moiety, derived from the starting material, often provides a critical stereospecific interaction within the kinase's ATP-binding site, enhancing both potency and selectivity.

JAK-STAT Signaling Pathway and Point of Inhibition

References

- 1. US11780842B2 - TYK2 pseudokinase ligands - Google Patents [patents.google.com]

- 2. US20170066763A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protein Kinase Inhibitors: Synthesis and Applications | Molecules | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. WO2024006493A1 - Tyk2 inhibitors - Google Patents [patents.google.com]

Application Notes and Protocols: Deprotection of the Boc Group in tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in pharmaceutical and peptide chemistry.[1][2] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of the Boc group from tert-Butyl (1-(3-bromophenyl)ethyl)carbamate to yield 1-(3-bromophenyl)ethanamine, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves the protonation of the carbamate oxygen by a strong acid.[3][4] This is followed by the loss of a stable tert-butyl cation, which can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or polymerize.[3] The resulting carbamic acid is unstable and readily undergoes decarboxylation to afford the free amine as its corresponding acid salt.[3][4] It is important to perform this reaction in an open or well-ventilated system to allow for the safe release of carbon dioxide gas.[1][3]

Data Presentation

The selection of a deprotection method often depends on the substrate's sensitivity to acidic conditions and the desired workup procedure. Below is a summary of common conditions for Boc deprotection, which are applicable to this compound.